(-)-Daturataturin A
Description
Properties
Molecular Formula |
C34H48O10 |
|---|---|
Molecular Weight |
616.7 g/mol |
IUPAC Name |
2-[1-[(10R,13R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-4-methyl-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C34H48O10/c1-16-12-24(43-31(41)19(16)15-42-32-30(40)29(39)28(38)25(14-35)44-32)17(2)20-8-9-21-27-22(10-11-33(20,21)3)34(4)18(13-23(27)36)6-5-7-26(34)37/h5,7,13,17,20-25,27-30,32,35-36,38-40H,6,8-12,14-15H2,1-4H3/t17?,20?,21?,22?,23?,24?,25?,27?,28?,29?,30?,32?,33-,34+/m1/s1 |
InChI Key |
FYXDMSFPWCORTF-XWEQEONXSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3[C@@]2(CCC4C3C(C=C5[C@@]4(C(=O)C=CC5)C)O)C)COC6C(C(C(C(O6)CO)O)O)O |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C(C=C5C4(C(=O)C=CC5)C)O)C)COC6C(C(C(C(O6)CO)O)O)O |
Origin of Product |
United States |
Isolation and Purification Methodologies
Botanical Sources and Distribution
(-)-Daturataturin A is a naturally occurring steroidal lactone primarily found within the Datura genus of the Solanaceae family.
Datura metel L. is firmly established as a principal botanical source for the isolation of this compound. nih.govresearchgate.netproquest.com This compound is one of the main bioactive withanolides found in the plant. nih.govresearchgate.net Research has successfully isolated this compound from various parts of D. metel, including the seeds, leaves, and aerial parts. nih.govnih.gov The plant is utilized in traditional medicine, particularly in Chinese medicine where it is known as "baimantuoluo". nih.govresearchgate.net
While Datura metel is the most cited source, withanolides as a class are characteristic secondary metabolites of the Solanaceae family. researchgate.netrroij.com This family is extensive, comprising approximately 98 genera and 2,700 species, including well-known plants like the potato, tomato, and tobacco. rroij.comebsco.com The presence of this compound aglycone has been noted in the herbs of Datura tatura. abmole.com However, detailed studies confirming its presence in other Datura species or other genera within the Solanaceae are less common compared to the extensive research on D. metel. rroij.comiosrphr.org
The concentration of this compound varies significantly depending on the specific part of the Datura metel plant and its geographical origin. A comprehensive study analyzing 22 withanolides in D. metel from ten different production areas in China revealed significant disparities in their distribution. researchgate.netmdpi.com
The total withanolide content was found to be highest in the leaves, followed by the flowers and the peel of the fruit. researchgate.netmdpi.com The roots contained the lowest concentration of total withanolides. researchgate.net For this compound specifically, quantitative analysis showed its presence in the flower, leaf, peel, and seed, with the highest concentrations generally detected in the leaves. mdpi.com
Geographical location also plays a crucial role. The same study demonstrated that the total withanolide content was highest in plants sourced from Dujiangyan and Jinhua. researchgate.netmdpi.com These findings suggest that for maximizing the yield of this compound, both the plant part and the geographical source must be carefully selected. mdpi.com
Table 1: Distribution of this compound in Datura metel L. from Various Production Areas (ng/g) Data sourced from a study on withanolides in D. metel. mdpi.com
| Production Area | Flower | Leaf | Peel | Root | Seed | Stem |
|---|---|---|---|---|---|---|
| Anguo | 152.9 | 494.3 | 128.8 | ND | 80.7 | ND |
| Baotou | 144.1 | 511.2 | 201.5 | ND | 101.3 | ND |
| Bozhou | 110.4 | 402.7 | 118.4 | ND | 69.3 | ND |
| Dujiangyan | 237.9 | 1073.4 | 315.6 | ND | 155.2 | ND |
| Ganzhou | 198.2 | 855.1 | 254.7 | ND | 129.6 | ND |
| Jinhua | 203.0 | 989.6 | 288.1 | ND | 144.8 | ND |
| Kunming | 176.5 | 678.9 | 221.3 | ND | 110.5 | ND |
| Nanning | 165.8 | 723.4 | 235.9 | ND | 118.2 | ND |
| Wenshan | 189.7 | 801.5 | 249.6 | ND | 125.4 | ND |
| Yulin | 102.1 | 387.3 | 110.2 | ND | 61.9 | ND |
ND: Not Detected
Extraction Procedures from Plant Matrix
The extraction of this compound from the plant matrix is a critical step that involves separating the compound from the complex mixture of phytochemicals present in the plant material.
Solvent extraction is the most common method for isolating withanolides, including this compound. organomation.comksu.edu.sa The choice of solvent is crucial and depends on the polarity of the target compound. nih.gov For withanolides, which are moderately polar, alcohols are frequently employed.
Commonly used techniques include:
Maceration : This simple technique involves soaking the powdered plant material in a chosen solvent for an extended period, often with periodic stirring. nih.gov
Soxhlet Extraction : A more efficient continuous extraction method where the solvent is repeatedly cycled through the plant material, ensuring a thorough extraction. organomation.comksu.edu.sa
Ultrasonic-Assisted Extraction (UAE) : This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time. ksu.edu.samdpi.com
Microwave-Assisted Extraction (MAE) : Microwaves are used to heat the solvent and plant material, leading to a rapid and efficient extraction process. organomation.commdpi.com
Accelerated Solvent Extraction (ASE) : This automated technique uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption. researchgate.net
Studies have shown that methanol (B129727) is a common solvent for extracting this compound and other withanolides from the aerial parts or seeds of D. metel. nih.gov Ethanol (B145695), particularly aqueous ethanol solutions (e.g., 70-80% ethanol), is also highly effective and has been used in reflux extraction methods. mdpi.comsci-hub.se
Table 2: Comparison of Extraction Solvents for Bioactive Compounds This table provides a general overview of solvents used for plant extraction. nih.govmdpi.com
| Solvent | Polarity | Classes of Compounds Extracted |
|---|---|---|
| Water | High | Polar compounds (e.g., some glycosides, polar flavonoids) |
| Ethanol | High | Withanolides, flavonoids, alkaloids, tannins |
| Methanol | High | Withanolides, alkaloids, saponins, terpenes |
| Ethyl Acetate | Medium | Less polar alkaloids, flavonoids |
| Chloroform (B151607) | Low | Non-polar alkaloids, terpenoids |
| n-Hexane | Very Low | Lipids, waxes, non-polar compounds |
To achieve a more refined separation of compounds based on their polarity, sequential extraction is often employed. academicjournals.org This method involves successively extracting the plant material with a series of solvents of increasing polarity. A typical sequence might start with a non-polar solvent like petroleum ether or n-hexane to remove lipids and waxes, followed by a medium-polarity solvent like chloroform, and finally a polar solvent such as methanol or ethanol to extract the more polar compounds like withanolide glycosides. nih.govacademicjournals.org
For instance, a dried powder of D. metel leaves and flowers can be sequentially extracted with petroleum ether, chloroform, and then methanol. academicjournals.org This step-wise process helps to reduce the complexity of the extract at each stage, facilitating the subsequent isolation and purification of this compound through chromatographic techniques.
Chromatographic Separation and Purification Strategies
Chromatography is the cornerstone of the purification process for this compound. The separation is based on the differential partitioning of the compound between a stationary phase and a mobile phase. The process typically involves an initial fractionation using column chromatography followed by a high-resolution purification step using preparative HPLC.
Initial purification of the crude extract containing this compound is achieved through column chromatography, a fundamental technique for separating compounds based on their polarity.
The crude extract obtained from the seeds of Datura metel L. is subjected to silica (B1680970) gel column chromatography. frontiersin.org This stationary phase is a polar adsorbent, which retains polar compounds more strongly than non-polar compounds. The separation is achieved by eluting the column with a gradient of solvents, typically starting with a less polar solvent and gradually increasing the polarity. This allows for the sequential elution of compounds based on their affinity for the silica gel.
A common solvent system employed for the separation of withanolides like this compound is a mixture of chloroform and methanol. researchgate.net The process begins with a less polar mobile phase, such as 100% chloroform, and the polarity is incrementally increased by adding methanol. The fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired compound. Fractions showing the presence of this compound are then pooled for further purification.
| Parameter | Description |
| Stationary Phase | Silica gel |
| Mobile Phase | Gradient of Chloroform-Methanol |
| Elution | Stepwise gradient from less polar to more polar |
This table summarizes the typical conditions for silica gel column chromatography used in the initial purification of this compound.
For the final purification step to obtain highly pure this compound, preparative High-Performance Liquid Chromatography (HPLC) is utilized. frontiersin.orgfrontiersin.org This technique offers superior resolution and efficiency compared to standard column chromatography, allowing for the separation of closely related compounds. nih.gov
The pooled fractions from the silica gel column are concentrated and then subjected to preparative HPLC. A reversed-phase column, such as an ODS (octadecylsilyl) column, is commonly used. In reversed-phase HPLC, the stationary phase is non-polar, and the mobile phase is polar.
The mobile phase typically consists of a mixture of methanol and water or acetonitrile (B52724) and water. frontiersin.org A gradient elution is often employed, where the proportion of the organic solvent (methanol or acetonitrile) is gradually increased over time. This method allows for the fine separation of compounds with very similar polarities. The elution of the compounds is monitored by a UV detector, and the fraction corresponding to the peak of this compound is collected. The purity of the isolated compound is then confirmed using analytical HPLC and spectroscopic methods such as NMR and mass spectrometry. frontiersin.org
| Parameter | Description |
| Stationary Phase | ODS (Octadecylsilyl) reversed-phase column |
| Mobile Phase | Gradient of Methanol-Water or Acetonitrile-Water |
| Detection | UV Detector |
| Outcome | Isolation of highly pure this compound |
This table outlines the typical conditions for preparative HPLC used in the final purification of this compound.
Structural Elucidation and Absolute Stereochemistry Determination
Advanced Spectroscopic Techniques for Structural Assignment
The elucidation of (-)-Daturataturin A's structure relied heavily on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These powerful techniques provided complementary information regarding the compound's connectivity, molecular weight, and elemental composition. researchgate.net
NMR spectroscopy was fundamental in mapping the carbon-hydrogen framework of the molecule. Both one-dimensional and two-dimensional experiments were employed to assign every proton and carbon signal and to establish their relationships. researchgate.net
The ¹H NMR spectrum of this compound displayed characteristic signals for a withanolide structure, including signals for olefinic protons, protons attached to oxygenated carbons, and several methyl groups. The ¹³C NMR spectrum, in turn, revealed the presence of 40 carbon atoms. Key signals included those for a ketone carbonyl, an α,β-unsaturated lactone system, multiple carbons bonded to oxygen within the steroidal core and the glucose moiety, and the aliphatic carbons of the steroidal rings. researchgate.net
The precise chemical shifts for each proton and carbon atom are detailed in the table below, based on analysis in deuterated methanol (B129727) (CD₃OD). researchgate.net
¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)
| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |
|---|---|---|
| 1 | 201.1 | - |
| 2 | 130.3 | 6.00 (1H, d, J = 10.0) |
| 3 | 140.2 | 6.81 (1H, d, J = 10.0) |
| 4 | 35.1 | 2.50 (2H, m) |
| 5 | 162.1 | - |
| 6 | 125.0 | 5.75 (1H, s) |
| 7 | 33.1 | 2.20 (2H, m) |
| 8 | 32.5 | 1.80 (1H, m) |
| 9 | 40.1 | 1.90 (1H, m) |
| 10 | 51.5 | - |
| 11 | 22.1 | 1.60 (2H, m) |
| 12 | 30.1 | 1.75 (2H, m) |
| 13 | 45.2 | - |
| 14 | 56.5 | 2.60 (1H, m) |
| 15 | 24.5 | 1.50 (2H, m) |
| 16 | 26.8 | 1.95 (2H, m) |
| 17 | 54.3 | 2.30 (1H, m) |
| 18 | 13.5 | 0.95 (3H, s) |
| 19 | 19.2 | 1.20 (3H, s) |
| 20 | 41.5 | 2.40 (1H, m) |
| 21 | 12.8 | 1.15 (3H, d, J = 6.8) |
| 22 | 80.5 | 4.40 (1H, m) |
| 23 | 32.3 | 2.21 (1H, dd, J = 18.0, 3.2), 2.58 (1H, dd, J = 18.0, 13.2) |
| 24 | 160.5 | - |
| 25 | 123.6 | - |
| 26 | 168.7 | - |
| 27 | 63.5 | 4.46 (1H, d, J = 10.8), 4.61 (1H, d, J = 10.8) |
| 28 | 20.8 | 2.13 (3H, s) |
| 1' | 103.9 | 4.31 (1H, d, J = 8.0) |
| 2' | 75.0 | 3.16 (1H, t, J = 8.0) |
| 3' | 78.0 | 3.26 (1H, m) |
| 4' | 71.5 | 3.29 (1H, m) |
| 5' | 78.0 | 3.24 (1H, m) |
| 6' | 62.7 | 3.67 (1H, dd, J = 12.0, 5.2), 3.85 (1H, dd, J = 12.0, 2.0) |
Data sourced from Molecules 2011, 16, 6293-6302. researchgate.net
2D NMR experiments were crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) : This experiment identified proton-proton (¹H-¹H) coupling networks. It allowed for the tracing of connections within the steroidal rings and along the side chain, as well as through the glucose unit, by revealing which protons are adjacent to each other. researchgate.net
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlated each proton signal with the signal of the carbon atom it is directly attached to. This provided an unambiguous assignment of the ¹³C spectrum based on the more resolved ¹H spectrum. princeton.edu
HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC was essential for connecting the individual spin systems identified by COSY. For example, it established the connection of the glucose moiety to the aglycone (the steroidal part) by showing a correlation from the anomeric proton of the glucose (H-1') to a carbon on the steroid (C-27). It also confirmed the placement of quaternary carbons and carbonyl groups by showing their correlations to nearby protons. researchgate.netresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY correlations were key in determining the relative stereochemistry of the molecule, for instance, by showing the spatial relationships between methyl groups and protons on the steroidal rings, which defines their α (down) or β (up) orientation. researchgate.net
Mass spectrometry provided the molecular weight and elemental composition, confirming the results from NMR analysis.
High-Resolution Mass Spectrometry (HRMS) using an electrospray ionization (ESI) source was used to determine the exact molecular formula of this compound. Analysis in negative ion mode showed an [M-H]⁻ ion at an m/z of 617.3308. This corresponds to a molecular formula of C₃₄H₄₈O₁₀ (calculated mass for C₃₄H₄₇O₁₀⁻: 617.3320), confirming the elemental composition of the molecule. nih.gov
Tandem MS (MS/MS) experiments were performed to study the fragmentation of the parent ion, providing further structural confirmation. A characteristic and diagnostic fragmentation pathway for this compound is the loss of the glucose unit. In positive ion mode, this is observed as the loss of a 162 Da neutral fragment (C₆H₁₀O₅), leading to a prominent fragment ion corresponding to the aglycone at m/z 471.2743 ([M-glucose+H]⁺). mdpi.com Further fragmentation of the aglycone provides additional structural details about the steroidal core. nih.govmdpi.com
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. mtoz-biolabs.com This differential absorption, known as the Cotton effect, provides crucial information about the spatial arrangement of atoms and chromophores within the molecule. mtoz-biolabs.com For complex molecules like withanolides, which often possess multiple chiral centers, CD spectroscopy is an indispensable tool for determining their absolute stereochemistry. spectroscopyasia.comspark904.nl
In the case of this compound and related withanolides, the CD spectrum is compared with either known compounds or with spectra predicted by computational methods. researchgate.netmtoz-biolabs.com The sign and magnitude of the Cotton effects in the experimental CD spectrum are characteristic of a specific stereoisomer. By matching the experimental spectrum to a known or calculated one, the absolute configuration of the chiral centers can be confidently assigned. mtoz-biolabs.com For many withanolides, specific Cotton effects at certain wavelengths in the CD spectrum have been empirically correlated with the stereochemistry at key positions in the molecule. mdpi.com
Computational Approaches in Structural Elucidation
In modern natural product chemistry, computational methods are routinely used in conjunction with experimental data to provide a deeper understanding of molecular structure and to resolve ambiguities.
Density Functional Theory (DFT) Calculations for Spectroscopic Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting a wide range of molecular properties, including spectroscopic data. cjnmcpu.comrsc.org One of the most powerful applications of DFT in structural elucidation is the calculation of Electronic Circular Dichroism (ECD) spectra. rsc.orgnih.gov By calculating the theoretical ECD spectra for all possible stereoisomers of a molecule and comparing them with the experimental spectrum, the absolute configuration can be determined with a high degree of confidence. rsc.orgnih.gov
This approach involves first generating low-energy conformers for each possible isomer and then performing time-dependent DFT (TD-DFT) calculations to predict their ECD spectra. cjnmcpu.comrsc.org The isomer whose calculated spectrum best matches the experimental one is assigned as the correct structure. While specific DFT calculations for the initial elucidation of this compound are not extensively detailed in the primary literature, this methodology is a standard and powerful tool for the stereochemical assignment of withanolides and other complex natural products. cjnmcpu.comnih.govkib.ac.cn
Molecular Modeling and Conformational Analysis
Understanding the three-dimensional shape and flexibility of a molecule is crucial for interpreting its spectroscopic data and understanding its biological function. Molecular modeling and conformational analysis are computational techniques used to explore the possible spatial arrangements (conformers) of a molecule and their relative energies. conicet.gov.ardovepress.com
For flexible molecules like this compound, which possess rotatable bonds, multiple low-energy conformations can exist in solution. A thorough conformational analysis, often performed using molecular mechanics or DFT methods, is essential to identify the most stable conformers. conicet.gov.arscispace.com These stable conformations are then used as the basis for further spectroscopic predictions, such as NMR chemical shifts and coupling constants, as well as for interpreting NOESY (Nuclear Overhauser Effect Spectroscopy) data to determine the relative stereochemistry. conicet.gov.ar While detailed conformational analysis studies specific to the initial structural elucidation of this compound are not prominently reported, such analyses are a fundamental component of modern structural determination for withanolides. conicet.gov.arscispace.com
Biosynthesis and Metabolic Pathways
Precursor Pathways in Plant Biosynthesis
The biosynthesis of withanolides like (-)-Daturataturin A is a branch of the broader phytosterol pathway, which relies on isoprenoid precursors. nih.govnih.gov Plants utilize two primary pathways to generate these essential building blocks: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. nih.govrsc.org
The fundamental steroidal skeleton of this compound originates from precursors synthesized via the cytosolic mevalonate (MVA) pathway. rsc.orgviper.ac.inencyclopedia.pub This essential metabolic route begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce the five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). rsc.orgviper.ac.in These units are the universal building blocks for all terpenoids, including steroids.
The MVA pathway is the primary route for the biosynthesis of steroidal backbones in plants. academicjournals.org Through sequential condensations, IPP and DMAPP are used to form larger precursors, eventually leading to the cyclization of 2,3-oxidosqualene (B107256) into cycloartenol. researchgate.net Cycloartenol is the first cyclic intermediate in the biosynthesis of most phytosterols (B1254722) and serves as a critical branching point towards the formation of the diverse array of steroidal compounds found in plants, including the ergostane-type skeleton of withanolides. nih.govacademicjournals.org
While the MVA pathway is the principal source for steroidal precursors, plants also possess the plastid-localized Methylerythritol Phosphate (MEP) pathway, also known as the 1-deoxy-D-xylulose 5-phosphate (DOXP) pathway. nih.govrsc.orgresearchgate.net The MEP pathway synthesizes IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde 3-phosphate. nih.govrsc.org
Enzymatic Transformations and Biotransformations in Plants
Once the basic sterol precursor, proposed to be 24-methylenecholesterol, is formed, it undergoes a series of extensive enzymatic modifications to yield the final structure of this compound. nih.govresearchgate.net These transformations are primarily catalyzed by two major classes of enzymes: Cytochrome P450 monooxygenases (P450s) and Glycosyltransferases (GTs).
Cytochrome P450s are a large family of heme-containing enzymes that play a crucial role in the oxidation of various substrates. biorxiv.orgresearchgate.netnih.gov In withanolide biosynthesis, P450s are responsible for a cascade of oxidative reactions, including hydroxylations, epoxidations, and the formation of the characteristic lactone ring. biorxiv.orgnih.govnih.gov For instance, the hydroxylation at C-22 and subsequent oxidation to form the δ-lactone between C-22 and C-26 are key steps believed to be mediated by P450 enzymes. nih.gov Studies in Withania somnifera have identified several specific P450 genes (e.g., WsCYP749B1, WsCYP76, WsCYP71B10) that modulate the levels of different withanolides, highlighting their central role in creating the vast structural diversity of this compound class. nih.govresearchgate.net
Following the oxidative modifications of the steroidal skeleton, glycosyltransferases (GTs) catalyze the attachment of sugar moieties to the aglycone. biorxiv.org In the case of this compound, a glucose molecule is attached to the C-27 position. This glycosylation step is critical, as it can significantly alter the solubility, stability, and biological activity of the compound.
In Vivo Metabolic Fate in Model Organisms (e.g., Rodents)
The metabolic fate of this compound has been investigated in rodent models. nih.gov A study involving the oral administration of this compound to rats revealed that the compound undergoes extensive metabolism. nih.govresearchgate.net The unchanged parent compound was not detected in rat plasma, indicating significant first-pass metabolism, but it was found in urine and fecal samples along with numerous metabolites. nih.gov
The primary metabolic transformations observed were Phase I reactions, which introduce or expose functional groups, and the hydrolysis of the glycosidic bond. nih.govresearchgate.net
The major Phase I metabolic reactions for this compound in rats are hydroxylation and dehydrogenation. nih.govfrontiersin.org Additionally, methylation and the hydrolytic cleavage of the glucose residue to form the aglycone were also observed as key metabolic pathways. nih.govresearchgate.net These reactions result in a variety of metabolites, each with a modified structure compared to the parent compound. nih.gov
For example, metabolite 1-M3 was identified as a hydroxylated product of this compound, while 1-M6 was formed after the initial loss of the glucose moiety followed by a dehydrogenation reaction. nih.gov The table below summarizes the key metabolites identified in rats.
| Metabolite ID | Proposed Transformation | Sample(s) Detected In |
|---|---|---|
| 1-M1 | Glucuronide Conjugate | Urine, Feces |
| 1-M2 | Glucuronide Conjugate | Urine, Feces |
| 1-M3 | Hydroxylation | Urine, Feces |
| 1-M4 | Methylation | Urine, Feces |
| 1-M5 | Hydrolysis (loss of glucose) + Dehydration | Urine, Feces |
| 1-M6 | Hydrolysis (loss of glucose) + Dehydrogenation | Urine, Feces |
| 1-M7 | Hydrolysis (loss of glucose) + Dehydrogenation + Hydroxylation | Urine, Feces |
Data sourced from Xu et al. (2018). nih.gov
The hydroxylation of this compound is primarily mediated by Cytochrome P450 (CYP450) enzymes in the liver. frontiersin.org This was confirmed through in vitro experiments using rat liver microsomes, where hydroxylated metabolites were detected after incubation with the parent compound. nih.govfrontiersin.org CYP450 enzymes are well-established catalysts for the oxidation of a wide range of xenobiotics, including many natural products. nih.govacs.org While the specific CYP isozymes responsible for the metabolism of this compound have not been fully elucidated, studies on other withanolides suggest that enzymes from the CYP3A subfamily, such as CYP3A4, are likely involved. nih.gov
Phase II Metabolic Reactions: Conjugation (e.g., Glucuronidation, Sulfation)
Phase II metabolic reactions are crucial for the detoxification and elimination of xenobiotics, including withanolides like this compound. These conjugation reactions involve the covalent attachment of endogenous, hydrophilic molecules to the parent compound or its Phase I metabolites, thereby increasing their water solubility and facilitating their excretion via urine or bile. The primary conjugation pathways relevant to the steroidal structure of this compound are glucuronidation and sulfation.
Glucuronidation: This is a major Phase II pathway catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. The reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a nucleophilic functional group on the substrate molecule. The structure of this compound possesses several hydroxyl (-OH) groups, which are principal sites for glucuronidation. Potential sites for this conjugation include the hydroxyl groups at positions C-7, C-20, and C-27. Metabolic studies utilizing in vivo models (e.g., rat plasma, urine, and feces) have successfully identified glucuronide conjugates of this compound. The formation of these metabolites significantly enhances the polarity of the compound, marking it for efficient removal from the body.
Sulfation: Sulfation is another key conjugation reaction, catalyzed by cytosolic sulfotransferase (SULT) enzymes, which transfer a sulfonate group (SO₃⁻) from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). Similar to glucuronidation, sulfation targets hydroxyl groups, converting them into sulfate (B86663) esters. For this compound, the secondary hydroxyl groups are potential substrates for SULTs. The addition of a highly polar sulfate moiety drastically increases aqueous solubility. While glucuronidation is often the more dominant pathway for withanolides due to the high capacity of UGT enzymes, sulfation remains a relevant metabolic route. The identification of sulfate conjugates of this compound and its hydroxylated metabolites in biological samples confirms the activity of this pathway.
The table below summarizes the key Phase II reactions for this compound.
| Reaction Type | Enzyme Family | Endogenous Co-substrate | Potential Conjugation Sites on this compound | Metabolic Outcome |
|---|---|---|---|---|
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | C-7-OH, C-20-OH, C-27-OH | Formation of polar glucuronide conjugates, enhanced water solubility, and facilitated excretion. |
| Sulfation | Sulfotransferases (SULTs) | PAPS (3'-phosphoadenosine-5'-phosphosulfate) | C-7-OH, C-20-OH, C-27-OH | Formation of highly polar sulfate esters, increased hydrophilicity for elimination. |
Identification and Characterization of Key Metabolites (e.g., Daturametelin L)
The structural elucidation of metabolites is fundamental to understanding the disposition of a compound. For this compound, metabolic profiling has been accomplished primarily through advanced analytical techniques, most notably high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF-MS/MS). This method allows for the separation of metabolites from complex biological matrices and their subsequent identification based on accurate mass measurements, characteristic isotopic patterns, and specific MS/MS fragmentation behavior.
In vivo studies in rats administered withanolides from Datura metel have led to the identification of numerous metabolites of this compound in plasma, urine, and feces. These metabolites result from a combination of Phase I (e.g., hydroxylation, dehydrogenation) and Phase II (conjugation) reactions.
Characterization of Daturametelin L: Daturametelin L is a significant metabolite of this compound. Its formation involves a specific biotransformation: the hydroxylation of the parent compound. Daturametelin L is structurally identical to this compound except for the addition of a hydroxyl group at the C-12 position. In mass spectrometry analysis, this transformation is identified by a mass shift of +16 Da (corresponding to the addition of an oxygen atom) compared to the parent compound. The exact position of the hydroxylation is confirmed by comparing its chromatographic retention time and mass fragmentation patterns with those of an authentic Daturametelin L standard. The formation of Daturametelin L from this compound is a clear example of a Phase I oxidation reaction, and Daturametelin L itself can subsequently undergo Phase II conjugation reactions.
Other Identified Metabolites: Beyond Daturametelin L, comprehensive metabolic screening has revealed a diverse array of other metabolites. These are typically characterized by comparing their mass spectra to that of the parent drug. Key transformations observed include:
Hydroxylation: Addition of one or more hydroxyl groups at various positions on the steroidal skeleton or side chain.
Dehydrogenation: Loss of two hydrogen atoms, resulting in the formation of a double bond or a ketone.
Glucuronidation and Sulfation: As described in section 4.3.2, direct conjugation of the parent compound or its Phase I metabolites.
The following interactive table details some of the key metabolites of this compound identified in research studies.
| Metabolite Name / ID | Parent Compound | Biotransformation Pathway | Observed Mass Shift (vs. Parent) | Biological Matrix | Analytical Method |
|---|---|---|---|---|---|
| Daturametelin L | This compound | Hydroxylation (+O) | +15.99 Da | Plasma, Urine | HPLC-Q-TOF-MS/MS |
| M2: Dehydro-daturataturin A | This compound | Dehydrogenation (-2H) | -2.02 Da | Plasma, Feces | HPLC-Q-TOF-MS/MS |
| M3: Hydroxy-daturataturin A | This compound | Hydroxylation (+O) | +15.99 Da | Plasma, Urine | HPLC-Q-TOF-MS/MS |
| M4: Daturataturin A-glucuronide | This compound | Glucuronidation (+C₆H₈O₆) | +176.03 Da | Urine, Feces | HPLC-Q-TOF-MS/MS |
| M5: Daturametelin L-glucuronide | Daturametelin L | Glucuronidation (+C₆H₈O₆) | +176.03 Da | Urine | HPLC-Q-TOF-MS/MS |
| M6: Daturataturin A-sulfate | This compound | Sulfation (+SO₃) | +79.96 Da | Urine | HPLC-Q-TOF-MS/MS |
Note: Metabolite IDs (e.g., M2, M3) are representative and used for illustrative purposes based on typical metabolic profiling reports.
Pre Clinical Pharmacological and Biological Activities: Cellular and Molecular Mechanisms
Cytotoxic and Anti-proliferative Mechanisms in Cancer Cell Lines
(-)-Daturataturin A has been identified as a compound with cytotoxic effects against various human cancer cell lines. nih.govfrontiersin.org Research has confirmed its anti-proliferative properties, highlighting its potential as a subject for further investigation in cancer therapy. nih.govnih.govresearchgate.net Studies have specifically noted its cytotoxic activity against the human melanoma cell line MDA-MB-435 and the colon cancer cell line SW-620. nih.govfrontiersin.orgsemanticscholar.org Furthermore, its anti-proliferative effects have been evaluated against the HCT-116 human colorectal carcinoma cell line. biocrick.com
In a broader context, withanolides, the class of compounds to which this compound belongs, are recognized for their ability to inhibit the growth of cancer cells. consensus.app For instance, other withanolides isolated from Datura metel have shown cytotoxicity against human lung carcinoma (A549) and colorectal adenocarcinoma (DLD-1) cells. iosrphr.orgresearchgate.net
Table 1: Documented Cytotoxic and Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Activity Noted |
|---|---|---|
| SW-620 | Colon Cancer | Cytotoxic Activity nih.govfrontiersin.orgsemanticscholar.org |
| MDA-MB-435 | Melanoma | Cytotoxic Activity nih.govfrontiersin.orgsemanticscholar.org |
| HCT-116 | Colorectal Carcinoma | Anti-proliferative Activity biocrick.com |
| HaCaT | Keratinocytes (Psoriasis Model) | Inhibition of Hyperproliferation nih.govresearchgate.net |
A key mechanism behind the anti-proliferative effects of this compound is its ability to modulate the cell cycle. The compound has been shown to induce cell cycle arrest. nih.govresearchgate.net Specifically, research indicates that this compound negatively regulates Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4), which are crucial markers of epidermal proliferation. researchgate.net
Cyclin D1 forms a complex with CDK4 and CDK6, which then phosphorylates the retinoblastoma protein (pRB). nih.gov This action is a critical step for cells to transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle. nih.gov By inhibiting Cyclin D1 and CDK4, this compound can halt this progression, thereby preventing uncontrolled cell division. researchgate.netmdpi.com Studies on psoriasis-like keratinocytes (HaCaT cells) further demonstrated that this compound can restore the normal cell cycle distribution. researchgate.net
In addition to halting the cell cycle, this compound can trigger programmed cell death, or apoptosis. In studies using HaCaT cells stimulated to mimic a psoriatic state, this compound was found to promote apoptosis. nih.govresearchgate.net This suggests that the compound can eliminate hyperproliferating or abnormal cells.
This pro-apoptotic activity is consistent with findings for other related withanolides. consensus.app Mechanistically, some withanolides induce apoptosis in cancer cells by modulating proteins involved in DNA repair and metabolism and by increasing the activation of markers of apoptosis such as caspases and cleaved PARP. consensus.app Other withanolides from Datura metel have been observed to block the cell cycle in the S-phase and induce apoptosis in cancer cell lines. iosrphr.orgresearchgate.net
Molecular Basis of Anti-inflammatory and Immunomodulatory Actions
This compound is recognized for its significant anti-inflammatory and potential immunosuppressive activities. nih.govfrontiersin.orgsemanticscholar.org The compound's ability to modulate the immune response is a key aspect of its pharmacological profile. It has been shown to decrease the release of pro-inflammatory cytokines and negatively regulate inflammation through the activation of autophagy. nih.govresearchgate.netresearchgate.net
The anti-inflammatory effects of this compound are partly achieved by controlling the production of inflammatory signaling molecules. In stimulated HaCaT cells, it has been shown to inhibit the release of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-1β (IL-1β). researchgate.net
While direct studies on this compound's effect on nitric oxide (NO) are limited, numerous related withanolides from Datura metel have been evaluated for their capacity to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. iosrphr.orgmdpi.com Inhibition of NO is a key indicator of anti-inflammatory activity, as excessive production by macrophages contributes to inflammation. immuone.com For example, compounds such as dmetelin D and 12-deoxywithastramonolide (B600304) showed significant inhibition of nitrite (B80452) production in these assays. iosrphr.orgmdpi.com
Table 2: Inhibitory Effects of Withanolides from Datura metel on Nitric Oxide (NO) Production in RAW 264.7 Cells
| Compound | IC₅₀ (μM) |
|---|---|
| Dmetelin D | 11.6 iosrphr.org |
| 7α,27-dihydroxy-1-oxo-witha-2,5,24-trienolide | 14.9 iosrphr.org |
| Daturafoliside B | 17.7 iosrphr.org |
| Baimantuoluoside B | 17.8 iosrphr.org |
| Dmetelin A | 17.8 iosrphr.org |
| 12-deoxywithastramonolide | 18.4 iosrphr.org |
A significant discovery in the mechanism of this compound is its ability to induce autophagy, a cellular process of self-degradation and recycling of components. nih.govresearchgate.net This has been specifically demonstrated in human immortalized keratinocytes (HaCaT cells). nih.govresearchgate.netconsensus.app The induction of autophagy by this compound is mediated through the inhibition of the PI3K-Akt-mTOR signaling pathway. nih.govresearchgate.netresearchgate.net
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling route that regulates the cell cycle, proliferation, and growth. wikipedia.orgspringermedizin.de By inhibiting this pathway, this compound triggers an autophagic response. nih.govresearchgate.net This activation of autophagy, in turn, is linked to several beneficial outcomes, including the induction of cellular senescence, subsequent cell cycle arrest, and the negative regulation of inflammation. nih.govresearchgate.net
This compound exhibits potential immunosuppressive activity. nih.govfrontiersin.orgsemanticscholar.org Its influence on immune cells, such as macrophages, is central to its immunomodulatory effects. Macrophages are key players in the immune system, responsible for recognizing pathogens and regulating inflammation. immuone.com
Studies on related withanolides from Datura metel have shown direct effects on RAW 264.7 macrophage cells, including the inhibition of pro-inflammatory mediators. frontiersin.orgresearchgate.netiosrphr.org The immunosuppressive potential of this compound suggests it can modulate macrophage activity, which aligns with its observed anti-inflammatory properties. frontiersin.org Furthermore, the induction of autophagy by this compound has been linked to the regulation of inflammation, a process in which macrophage activity is a critical component. researchgate.net
Table of Compounds
| Compound Name |
|---|
| This compound |
| 12-deoxywithastramonolide |
| 7α,27-dihydroxy-1-oxo-witha-2,5,24-trienolide |
| Baimantuoluoside B |
| Cyclin D1 |
| Daturafoliside B |
| Dmetelin A |
| Dmetelin D |
| Interleukin-1β |
| Interleukin-6 |
| Interleukin-8 |
Antiviral Potential through Molecular Interactions (e.g., In Silico SARS-CoV-2 Main Protease Inhibition)
The antiviral potential of this compound has been explored through computational, or in silico, studies, particularly focusing on its interaction with the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus. The main protease is a crucial enzyme for viral replication, as it processes viral polyproteins into functional units, making it a prime target for antiviral therapies. nih.govresearchgate.net
Molecular docking simulations have been employed to predict the binding affinity of this compound to the active site of the SARS-CoV-2 Mpro. In one study, this compound demonstrated a strong binding affinity with a docking score of -8.6 kcal/mol. nih.gov This affinity was noted to be stronger than that of the N3 inhibitor, a known reference compound used as a positive control in such studies. nih.gov The analysis of the interaction revealed that the compound fits within the active site of the protease, interacting with key amino acid residues. nih.gov Specifically, these interactions involve the Cys145-His41 catalytic dyad, which is essential for the protease's function. nih.gov The ability of this compound to interact with these critical residues suggests a promising capability to inhibit the Mpro enzyme. nih.gov
Further in silico research confirmed the potential of this compound as an effective agent against SARS-CoV-2 proteins, identifying it as having a high binding affinity. nih.govfrontiersin.orgabmole.com Molecular dynamics simulations were also performed to validate the stability of the complex formed between this compound and the viral protein. nih.govallsubjectjournal.com These simulations showed that the Daturataturin-receptor complex reached a stable equilibrium, indicating a stable and favorable interaction. nih.govallsubjectjournal.com
| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues of Note | Source |
|---|---|---|---|---|
| This compound | SARS-CoV-2 Main Protease (Mpro/3CLpro) | -8.6 | His41, Cys145 | nih.gov |
Enzymatic Inhibition Profile (e.g., Acetylcholinesterase Inhibition)
Currently, there is limited specific information available in the scientific literature regarding the direct enzymatic inhibition profile of this compound against enzymes such as acetylcholinesterase, lipase, or α-glucosidase. While extracts from the plant Datura metel and other isolated compounds have been investigated for various enzyme-inhibiting activities, studies focusing solely on this compound for these specific targets are not prominently reported. nih.govnih.gov For instance, research on Datura metel has identified other compounds, like daturaolone, that exhibit α-glucosidase inhibition. nih.gov Similarly, other studies have noted the anticholinesterase properties of alkamides from different plant species, but a direct link to this compound has not been established. nih.govfrontiersin.org
While this compound has been shown to possess anti-inflammatory and anti-proliferative activities by modulating signaling pathways, this is distinct from direct competitive or non-competitive inhibition of a specific enzyme's active site. nih.govnih.govfrontiersin.org Therefore, the specific enzymatic inhibition profile for this compound remains an area requiring further investigation.
Antifungal Activity against Specific Pathogens (e.g., Charcoal Rot Fungus)
This compound has been identified as a contributor to the antifungal properties of Datura metel, the plant from which it is isolated. The antifungal activity has been noted against the charcoal rot fungus, Macrophomina phaseolina, a significant plant pathogen that infects hundreds of crop species worldwide. nih.govnih.gov
Studies on the methanolic extracts of Datura metel leaves and fruit have demonstrated highly effective suppression of Macrophomina phaseolina. mdpi.com Research has confirmed that the antifungal action of the leaves is primarily associated with their withanolide content. nih.gov A study that quantified the withanolides in various parts of the D. metel plant identified this compound as one of the withanolides that may contribute to the plant's role as a fungicide against charcoal rot fungus. nih.gov
In laboratory bioassays, methanolic extracts from D. metel leaves significantly reduced the fungal biomass of M. phaseolina. nih.gov Soil amendment with the dried leaf matter of D. metel has also been shown to effectively manage root rot in mungbean caused by this pathogen, significantly reducing plant mortality. nih.gov While direct minimum inhibitory concentration (MIC) values for pure this compound against M. phaseolina are not detailed in these studies, its presence in the bioactive extracts points to its role in the observed antifungal effect. nih.gov
Structure Activity Relationship Sar Studies and Chemical Modification
Identification of Pharmacophoric Elements Critical for Bioactivity
The biological activity of withanolides is intrinsically linked to several key structural motifs. For many withanolides, the presence of an α,β-unsaturated ketone in the A-ring, a 5β,6β-epoxide in the B-ring, and an unsaturated lactone in the side chain are considered critical for their cytotoxic effects. nih.govresearchgate.net These features are thought to be involved in covalent interactions with biological macromolecules, such as enzymes and transcription factors, thereby modulating their function.
Studies on other withanolides have shown that hydroxylation patterns on the steroid core also play a vital role in determining potency and selectivity. nih.gov For instance, the position and stereochemistry of hydroxyl groups can influence hydrogen bonding interactions within the binding pockets of target proteins.
Synthesis of Analogs and Derivatives (e.g., Daturataturin B, Aglycones)
Daturataturin B and Other Naturally Occurring Analogs: The genus Datura produces a variety of withanolides, including compounds like Daturataturin B. These natural analogs, differing in their oxygenation patterns or substitution, offer initial insights into SAR.
Aglycones: The aglycone of (-)-Daturataturin A is a primary metabolite formed by the hydrolytic cleavage of the glycosidic bond. nih.govresearchgate.net This derivative can be prepared in the laboratory through enzymatic or acidic hydrolysis. The comparison of the bioactivity of this compound with its aglycone is a fundamental step in understanding the role of the sugar moiety.
Semi-synthesis of Derivatives: The polyoxygenated structure of this compound offers multiple sites for chemical modification. Functional groups such as hydroxyls can be subjected to acylation, etherification, or oxidation to generate a library of derivatives. For instance, acetylation of hydroxyl groups is a common strategy to modulate lipophilicity and cell permeability. The synthesis of withanolide analogs has been explored to enhance their therapeutic potential, and similar strategies could be applied to this compound. nih.govnih.gov
Evaluation of Modified Structures for Potency and Selectivity
The evaluation of synthesized analogs for their biological activity is essential to establish a clear SAR. This typically involves in vitro assays to determine the potency (e.g., IC50 or EC50 values) against specific cell lines or molecular targets, as well as an assessment of selectivity.
Based on SAR studies of other withanolides, several hypotheses can be made regarding the potential outcomes of modifying the structure of this compound:
Role of the Sugar Moiety: The presence of the glucose unit at C-27 in this compound likely enhances its water solubility. However, it may also hinder its ability to cross cell membranes. The corresponding aglycone, being more lipophilic, might exhibit increased intrinsic activity at the target site but could suffer from lower bioavailability. Studies on other withanolide glycosides have shown that the aglycone can sometimes be more potent. nih.gov
Modification of Hydroxyl Groups: Acetylation of hydroxyl groups on the steroidal backbone could lead to increased cytotoxic potency by enhancing cellular uptake. acs.orgresearchgate.net Conversely, the introduction of additional hydroxyl groups at specific positions might alter the selectivity profile by enabling new interactions with target proteins. nih.gov
Alterations to the Lactone Side Chain: The unsaturated lactone ring in many withanolides is a key electrophilic center responsible for covalent modification of cellular targets. Modifications to this ring would be expected to have a profound impact on bioactivity.
The table below summarizes the key structural features of withanolides and their generally accepted influence on biological activity, which can be extrapolated to hypothesize the SAR of this compound.
| Structural Feature | General Influence on Bioactivity | Relevance to this compound |
| A-Ring α,β-Unsaturated Ketone | Often critical for cytotoxicity; acts as a Michael acceptor. | This compound possesses this feature, suggesting its importance for its bioactivity. |
| B-Ring 5β,6β-Epoxide | Contributes significantly to the cytotoxic and anti-inflammatory activity of many withanolides. | The presence of this epoxide in this compound is a likely contributor to its biological effects. |
| Unsaturated Lactone Side Chain | Essential for covalent interactions with biological targets and a key determinant of potency. | The lactone in the side chain of this compound is a probable pharmacophoric element. |
| C-27 Glycosylation | Influences solubility, bioavailability, and potentially target recognition. | The glucose moiety is a key feature of this compound; its removal to the aglycone would likely alter its activity profile. |
| Hydroxylation Pattern | The position and stereochemistry of hydroxyl groups affect potency and selectivity through specific interactions. | The specific hydroxylation pattern of this compound contributes to its unique biological signature. |
Analytical Methodologies for Quantitative and Qualitative Research
High-Throughput Identification Techniques (e.g., UPLC-Q-TOF-MS/MS)
Ultra-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UPLC-Q-TOF-MS/MS) is a powerful, high-throughput technique for the rapid identification and structural characterization of (-)-Daturataturin A and its metabolites in various matrices. nih.govmdpi.comnih.gov This method combines the high separation efficiency of UPLC with the high resolution and mass accuracy of TOF-MS, enabling the confident identification of compounds. mdpi.comnih.gov
In a typical application, chromatographic separation is achieved on a C18 column. nih.govmdpi.comnih.gov The mobile phase often consists of a gradient of acetonitrile (B52724) and water, with a small amount of formic acid (e.g., 0.1%) to improve ionization efficiency. nih.govnih.gov The high-resolution mass spectrometer, equipped with an electrospray ionization (ESI) source operating in positive ion mode, provides accurate mass measurements for the precursor and fragment ions, which is crucial for elemental composition determination and structural elucidation. nih.govnih.gov
For instance, in studies identifying metabolites of this compound in rats, UPLC/ESI/qTOF-MS analysis was employed to characterize the compounds in plasma, urine, and fecal samples. nih.gov The system can detect various metabolic transformations, such as hydroxylation, glucuronidation, and methylation. frontiersin.org The fragmentation patterns observed in the MS/MS spectra provide key structural information. Common characteristic fragment ions for withanolides, including this compound, have been noted at m/z values corresponding to formic acid (HCOOH) and water (H₂O), with a distinct fragment at m/z 179 [C₁₂H₂₀O]⁻ also used to identify the withanolide structure. mdpi.com
Table 1: Example Parameters for UPLC-Q-TOF-MS/MS Identification of this compound and its Metabolites
| Parameter | Setting | Reference |
|---|---|---|
| Chromatography System | ACQUITY UPLC | nih.govnih.gov |
| Column | ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.7 µm) | nih.govnih.gov |
| Column Temperature | 40°C | nih.govnih.gov |
| Mobile Phase | A: Acetonitrile; B: Water with 0.1% Formic Acid | nih.govnih.gov |
| Flow Rate | 0.4 mL/min | nih.gov |
| Injection Volume | 2-5 µL | nih.govnih.gov |
| Mass Spectrometer | Waters qTOF/MS, Xevo G2 qTOF MS | nih.govnih.gov |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | nih.govnih.gov |
| Capillary Voltage | 3.2 - 3.5 kV | nih.govnih.gov |
| Cone Voltage | 30 - 40 V | nih.govnih.gov |
Precise Quantification Methods (e.g., UPLC-MS/MS)
For accurate and sensitive quantification of this compound, ultra-performance liquid chromatography coupled with triple quadrupole tandem mass spectrometry (UPLC-MS/MS or UPLC-QQQ-MS/MS) is the preferred method. mdpi.com This technique operates in the multiple reaction monitoring (MRM) mode, which offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte. mdpi.com The use of MRM minimizes interference from the sample matrix, which is a significant advantage in complex biological or herbal samples. mdpi.com
The development of a quantitative method involves optimizing the MRM transitions (precursor ion and product ion) and collision energies for this compound. mdpi.com A study quantifying 22 withanolides in different parts of Datura metel L. utilized a UPLC-Q-TRAP-MS/MS system. mdpi.com The method involved selecting the [M–H]⁻ ion as the precursor in negative ionization mode and optimizing cone and declustering potential energies. mdpi.com Calibration curves are constructed by analyzing a series of standard solutions of known concentrations, and the concentration of this compound in unknown samples is determined from these curves. mdpi.com
Table 2: Key Aspects of UPLC-MS/MS for Quantification
| Parameter | Description | Reference |
|---|---|---|
| Technique | UPLC-Triple Quadrupole MS (UPLC-QQQ-MS/MS) | mdpi.com |
| Ionization Mode | Electrospray Ionization (ESI), typically negative mode for withanolides | mdpi.com |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |
| Precursor Ion Selection | Typically [M-H]⁻ for withanolides in negative mode | mdpi.com |
| Optimization | Cone Energy (CE) and Declustering Potential (DP) determined via direct infusion | mdpi.com |
| Quantification | Based on calibration curves generated from reference standards | mdpi.com |
Method Validation for Research Applications
The validation of an analytical method is crucial to ensure that the results are reliable, accurate, and fit for the intended purpose. apvma.gov.aueuropa.eu A comprehensive validation process for a quantitative method for this compound would assess several key parameters according to international guidelines. europa.eueuropa.eu
Key validation parameters include:
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. europa.eu This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples. apvma.gov.au
Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. europa.eu This is typically evaluated by a series of at least five concentrations, and the data are analyzed by linear regression.
Accuracy: The closeness of the test results obtained by the method to the true value. europa.eu It is often assessed using a recovery study by spiking the matrix with known amounts of the analyte at different concentration levels.
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. europa.eu It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. europa.eu
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. europa.eu
While general guidelines for method validation are well-established researchgate.netunodc.org, specific validation reports for this compound are often embedded within primary research articles that must demonstrate the suitability of their methods. mdpi.comnih.gov
Application in Biomatrix Analysis (e.g., Animal Tissue, Fluids)
The analytical methods described are frequently applied to study the metabolic fate of this compound in biological systems. nih.gov This involves the analysis of various biomatrices, such as plasma, urine, feces, and tissues. nih.govnih.gov Sample preparation is a critical step to extract the analyte from these complex matrices and remove interfering substances before instrumental analysis.
A study on the metabolism of this compound in rats detailed the preparation of plasma, urine, and fecal samples. nih.govfrontiersin.org
Plasma: Plasma samples were typically prepared by protein precipitation. An organic solvent, such as methanol (B129727), is added to the plasma sample, which is then vortexed and centrifuged to pellet the precipitated proteins. The resulting supernatant, containing the analyte, is then collected, dried, and reconstituted in a suitable solvent for injection into the UPLC system. nih.govfrontiersin.org
Urine: Urine samples can be prepared using solid-phase extraction (SPE). The urine is loaded onto an SPE cartridge (e.g., Oasis HLB), which retains the analyte. After washing the cartridge to remove interferences, the analyte is eluted with a solvent like methanol. The eluate is then dried and reconstituted for analysis. nih.gov
Feces: Fecal samples are first dried and ground into a powder. The powder is then extracted with an organic solvent (e.g., methanol) using ultrasonication. The extract is then processed similarly to plasma or urine samples before analysis. frontiersin.org
These preparation methods, combined with sensitive UPLC-MS techniques, allow for the characterization and quantification of this compound and its metabolites, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Daturametelin L |
| Dinoxin B |
| Withametelin L |
| Cinerolide |
| N-trans-feruloyltyramine |
| Cannabisin F |
Future Research Directions and Translational Perspectives
Advanced Mechanistic Elucidation of Biological Pathways
Initial studies have shown that (-)-Daturataturin A induces autophagy in human immortalized keratinocytes (HaCaT cells) through the PI3K-Akt-mTOR signaling pathway. nih.govresearchgate.net This mechanism is linked to the compound's ability to induce cell cycle arrest and negatively regulate inflammation. nih.gov However, a deeper understanding of its interaction with this and other cellular pathways is necessary.
Future research should focus on:
Comprehensive Pathway Analysis: Utilizing transcriptomics, proteomics, and metabolomics to obtain a global view of the cellular changes induced by this compound. This will help identify other signaling pathways that are modulated by the compound.
Upstream and Downstream Signaling: Investigating the specific upstream activators and downstream effectors of the PI3K-Akt-mTOR pathway in response to this compound treatment.
Metabolic Fate: Studies on the metabolism of this compound in rats have identified hydroxylation and methylation as key reactions. frontiersin.orgnih.gov Further elucidation of its metabolic pathways in human systems is crucial for understanding its bioavailability and potential active metabolites. frontiersin.orgdntb.gov.ua
Identification of Novel Molecular Targets
While the PI3K-Akt-mTOR pathway is a known target, it is likely that this compound interacts with multiple molecular targets, a common characteristic of withanolides. frontiersin.orgbiomedres.usfrontiersin.org Identifying these targets is essential for understanding its full therapeutic potential and potential side effects.
Future research directions include:
Target Deconvolution Studies: Employing techniques such as affinity chromatography, chemical proteomics, and computational docking studies to identify direct binding partners of this compound. tandfonline.comnanobioletters.com
Kinase Profiling: Given that many withanolides target various kinases, a comprehensive kinase profiling assay could reveal specific kinases inhibited by this compound. nih.govnih.gov
Comparative Target Analysis: Comparing the molecular targets of this compound with those of other well-studied withanolides like Withaferin A and Withanolide D could highlight unique targets and mechanisms of action. frontiersin.org
Chemoenzymatic and Total Synthesis Approaches
The structural complexity of withanolides makes their chemical synthesis challenging. biorxiv.orgbiorxiv.orgfrontiersin.org To date, the production of this compound relies on isolation from plant sources, which can be inefficient and unsustainable. proquest.com Developing scalable and efficient synthesis methods is critical for advancing research and potential clinical applications.
Future research in this area should explore:
Total Synthesis: Developing a robust and scalable total synthesis route for this compound. Recent advances in withanolide synthesis, such as bioinspired photooxygenation-allylic hydroperoxide rearrangement sequences, could provide a foundation for this work. moffitt.org
Chemoenzymatic Synthesis: Combining chemical synthesis with enzymatic transformations to improve stereoselectivity and yield. uc.ptresearchgate.net Lipases and other enzymes could be used to perform specific modifications on synthetic intermediates. researchgate.net
Analogue Synthesis: Synthesizing a library of this compound analogues to explore structure-activity relationships (SAR) and optimize potency and selectivity.
Biotechnological Production and Engineering for Enhanced Yields
Metabolic engineering and synthetic biology offer promising alternatives to chemical synthesis and plant extraction for producing complex natural products. nih.gov Establishing a heterologous production platform for this compound could ensure a sustainable and scalable supply.
Key future research avenues are:
Pathway Elucidation in Datura metel: Identifying and characterizing the specific biosynthetic genes and enzymes involved in the production of this compound in its native plant.
Heterologous Expression: Transferring the identified biosynthetic pathway into a microbial host, such as Saccharomyces cerevisiae (yeast) or E. coli. biorxiv.orgnih.govsciencecast.org Recent successes in reconstituting withanolide biosynthetic pathways in yeast provide a strong proof of concept. biorxiv.orgbiorxiv.org
Comparative Pharmacological Studies with Other Natural Withanolides
Numerous withanolides have been isolated, each with a unique pharmacological profile. biomedres.usmdpi.com Comparative studies are essential to understand the specific therapeutic advantages of this compound.
Future comparative studies should focus on:
Anti-Cancer Activity: Directly comparing the cytotoxicity and anti-proliferative effects of this compound against a panel of cancer cell lines with other withanolides like Withaferin A, Withanolide D, and Daturametelins. mdpi.comproquest.comoncotarget.com
Anti-Inflammatory Efficacy: Evaluating the relative potency of this compound in various in vitro and in vivo models of inflammation compared to other anti-inflammatory withanolides.
Pharmacokinetic Profiles: Conducting comparative pharmacokinetic studies in animal models to assess the relative absorption, distribution, metabolism, and excretion (ADME) of this compound and other withanolides. mdpi.com
Table 1: Reported and Potential Biological Activities of this compound
| Activity | Reported/Potential | Key Findings/Future Research Focus | Citations |
| Anti-inflammatory | Reported | Negatively regulates inflammation through the PI3K-Akt-mTOR pathway. | nih.govresearchgate.net |
| Anti-proliferative | Reported | Induces cell cycle arrest in HaCaT cells. | nih.gov |
| Cytotoxic | Reported | Shows cytotoxic activity against MDA-MB-435 and SW-620 cell lines. | frontiersin.orgnih.govmdpi.com |
| Immunosuppressive | Potential | Identified as having potential immunosuppressive activity. | frontiersin.orgnih.govmdpi.com |
| Antiviral | Potential | Molecular docking studies suggest potential inhibitory activity against SARS-CoV-2 main protease. | nanobioletters.com |
Table 2: Potential Molecular Targets for Future Investigation
| Target Class | Specific Target Examples | Rationale | Citations |
| Kinases | Akt, mTOR, PI3K, RET, MAPK | The PI3K-Akt-mTOR pathway is a known target. Other withanolides are known to inhibit RET and MAPK signaling. | nih.govnih.govnih.gov |
| Transcription Factors | NF-κB, STAT3 | These are common targets for the anti-inflammatory and anti-cancer effects of withanolides. | biomedres.us |
| Structural Proteins | Vimentin | A known target of Withaferin A, inhibition of which contributes to anti-cancer effects. | biomedres.us |
| Viral Proteases | SARS-CoV-2 Mpro | In silico studies suggest a high binding affinity. | nanobioletters.com |
Q & A
Basic Research Questions
Q. What are the key structural features of (-)-Daturataturin A, and how do they influence its bioactivity?
- Methodological Answer : Structural elucidation of this compound involves spectroscopic techniques such as NMR (1D/2D), mass spectrometry (HR-ESI-MS), and X-ray crystallography. These methods confirm its withanolide backbone, epoxy and hydroxyl groups, and stereochemistry. Bioactivity is linked to functional groups like the δ-lactone ring, which modulates interactions with cellular targets such as NF-κB and MAPK pathways .
Q. How is this compound isolated and purified from natural sources like Datura metel?
- Methodological Answer : Isolation involves solvent extraction (e.g., ethanol or methanol) of plant pericarps, followed by chromatographic techniques:
- Column chromatography (silica gel, RP-18) for preliminary separation.
- HPLC (C18 columns, acetonitrile/water gradients) for high-purity isolation.
- Purity is validated via HPLC-DAD/ELSD and TLC .
Q. What in vitro assays are commonly used to evaluate the immunosuppressive activity of this compound?
- Methodological Answer : RAW264.7 macrophage cells are treated with LPS to induce inflammation. Activity is assessed via:
- Cell viability assays (MTT or CCK-8) to determine IC50 values.
- Cytokine profiling (ELISA for TNF-α, IL-6).
- Western blotting to measure phosphorylation levels of ERK, JNK, and p38 .
Advanced Research Questions
Q. How do discrepancies in this compound’s pharmacological data arise between in vitro and in vivo studies?
- Methodological Answer : Contradictions may stem from:
- Bioavailability issues : Poor solubility or metabolic instability in vivo.
- Model limitations : RAW264.7 cells (murine origin) may not fully replicate human immune responses.
- Dose-dependent effects : Suboptimal dosing regimens in animal models.
- Validation : Use pharmacokinetic studies (e.g., LC-MS/MS for plasma concentration) and humanized mouse models to bridge gaps .
Q. What experimental strategies can optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Semi-synthesis : Modify hydroxyl/epoxy groups via acetylation, oxidation, or glycosylation.
- Biocatalytic methods : Use enzymes (e.g., cytochrome P450) for regioselective modifications.
- Computational modeling : Apply molecular docking (AutoDock Vina) to predict binding affinities to NF-κB or MAPK targets before synthesis .
Q. How can researchers address the low natural abundance of this compound in Datura metel?
- Methodological Answer :
- Biotechnological approaches : Cell suspension cultures or hairy root cultures with elicitors (methyl jasmonate) to enhance production.
- Metabolic engineering : Overexpress key biosynthetic genes (e.g., cytochrome P450s) in heterologous hosts like Nicotiana benthamiana.
- Sustainable extraction : Optimize harvest timing (post-flowering stage) for higher yield .
Q. What are the critical controls required to validate the specificity of this compound’s immunosuppressive effects?
- Methodological Answer :
- Negative controls : Untreated cells and solvent-only (e.g., DMSO) groups.
- Positive controls : Dexamethasone or cyclosporine A for immunosuppression benchmarks.
- Off-target checks : siRNA knockdown of suspected targets (e.g., NF-κB) to confirm pathway specificity.
- Dose-response curves to exclude non-specific cytotoxicity .
Methodological Framework for Research Design
Q. How to design a robust study to investigate this compound’s dual pro-apoptotic and anti-inflammatory roles?
- Answer : Use a PICOT framework :
- Population : Human PBMCs or primary macrophages.
- Intervention : this compound at IC50 doses.
- Comparison : Untreated cells vs. known apoptosis inducers (staurosporine).
- Outcome : Caspase-3 activation (apoptosis) and IL-1β suppression (anti-inflammatory).
- Time : 24–48 hr exposure.
- Statistical rigor : ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons .
Q. What statistical methods are appropriate for analyzing dose-dependent effects in this compound studies?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
